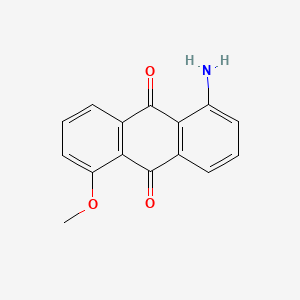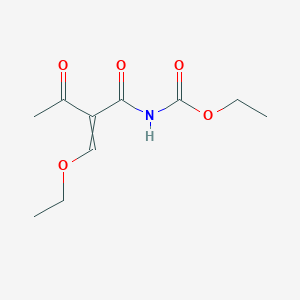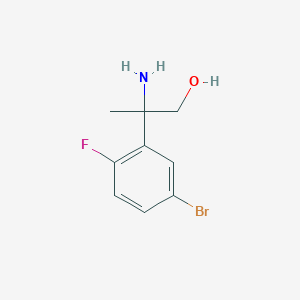![molecular formula C14H13N5O B8644390 N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide CAS No. 88114-41-4](/img/structure/B8644390.png)
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the triazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyrimidines.
Applications De Recherche Scientifique
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of cyclin-dependent kinases (CDKs) and other enzymes involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its effects on cell cycle progression and apoptosis induction.
Pharmaceutical Development: Explored as a lead compound for the development of new anticancer agents.
Chemical Biology: Utilized in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide involves the inhibition of specific enzymes and receptors. It binds to the active site of cyclin-dependent kinases, preventing their interaction with substrates and thus inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells. The compound also affects signaling pathways such as the ERK signaling pathway, resulting in decreased phosphorylation levels of key proteins involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
Triazolothiadiazine: Known for its antimicrobial and anticancer activities.
Triazolopyrimidine Indole Derivatives: Used as anticancer agents via the suppression of the ERK signaling pathway.
Uniqueness
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide is unique due to its specific structural features that allow for selective inhibition of cyclin-dependent kinases. Its ability to induce apoptosis and affect multiple signaling pathways makes it a promising candidate for further development in cancer therapy .
Propriétés
Numéro CAS |
88114-41-4 |
|---|---|
Formule moléculaire |
C14H13N5O |
Poids moléculaire |
267.29 g/mol |
Nom IUPAC |
N-(8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C14H13N5O/c1-9-12(11-6-4-3-5-7-11)18-14(17-10(2)20)19-13(9)15-8-16-19/h3-8H,1-2H3,(H,17,18,20) |
Clé InChI |
AVLOEGSIJCOHSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N2C1=NC=N2)NC(=O)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8644307.png)
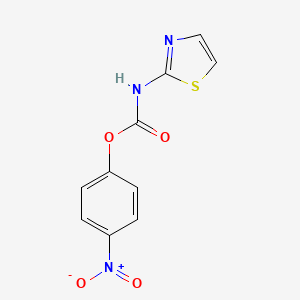
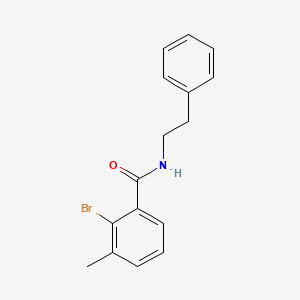
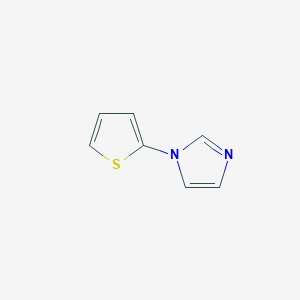
![3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8644335.png)
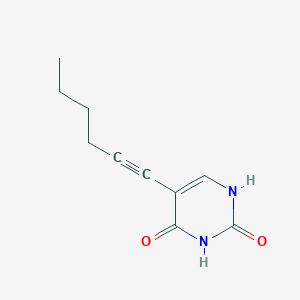
![Benzoic acid,2-[(tetrahydro-2-oxo-3-furanyl)amino]-](/img/structure/B8644348.png)
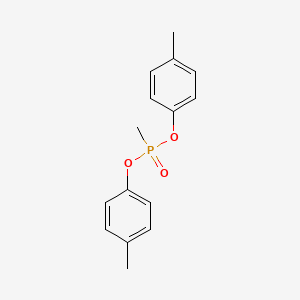
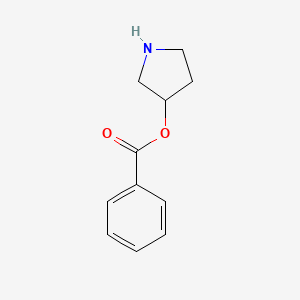
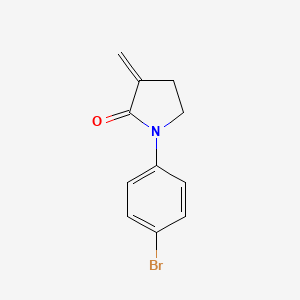
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methoxyaniline](/img/structure/B8644371.png)
